N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have low toxicity and minimal side effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide in lab experiments include its high potency, low toxicity, and minimal side effects. However, its limitations include its limited solubility and stability in certain conditions.
Future Directions
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide. These include studying its potential applications in other fields such as material science, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and stability. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.
Conclusion:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide is a chemical compound that has shown promising results in various fields such as medicine, agriculture, and material science. Its high potency, low toxicity, and minimal side effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl) chloroacetamide. The resulting compound is then reacted with cyclohexene and triethylamine to obtain N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-fluorophenylsulfonamido)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer and inflammation. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use in the synthesis of polymers.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-fluorophenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-14-6-8-15(9-7-14)23(21,22)19-12-16(20)18-11-10-13-4-2-1-3-5-13/h4,6-9,19H,1-3,5,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITAVNFCLRKANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-fluorophenyl)sulfonylamino]acetamide |
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